molecular formula C24H28N2O2S B13764054 Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- CAS No. 49630-05-9

Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-

Cat. No.: B13764054
CAS No.: 49630-05-9
M. Wt: 408.6 g/mol
InChI Key: NXSOUJMPYKVUMX-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is also known by several other names, including 4,4’-Methylenebis[N,N-dimethylaniline] and Michler’s base . This compound is characterized by its aromatic structure and the presence of dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] typically involves the reaction of dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two aromatic rings . The general reaction can be represented as follows:

[ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated compounds, and reduced amines .

Scientific Research Applications

Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] involves its interaction with various molecular targets. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the aromatic rings facilitate π-π interactions with other aromatic compounds, influencing its binding affinity and reactivity .

Properties

CAS No.

49630-05-9

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H28N2O2S/c1-18-6-16-23(17-7-18)29(27,28)24(19-8-12-21(13-9-19)25(2)3)20-10-14-22(15-11-20)26(4)5/h6-17,24H,1-5H3

InChI Key

NXSOUJMPYKVUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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